Lipophilicity Advantage: XLogP3 of 2.9 for 4-OCF₃ vs. 1.9 for Parent Cinnamyl Alcohol
The computed octanol–water partition coefficient (XLogP3) for 3-(4-trifluoromethoxyphenyl)prop-2-en-1-ol is 2.9, compared with approximately 1.9 for the unsubstituted cinnamyl alcohol [1][2]. This represents a ΔlogP of +1.0 unit, translating to an approximately 10-fold higher octanol preference, which is a magnitude of lipophilicity increase that medicinal chemistry guidelines associate with markedly enhanced membrane permeability and protein-binding potential [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem computed) |
| Comparator Or Baseline | Cinnamyl alcohol (unsubstituted): XLogP3 = 1.9 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = +1.0 (~10× higher lipophilicity) |
| Conditions | Calculated by XLogP3 3.0 algorithm within PubChem 2025.09.15 release |
Why This Matters
A +1.0 logP unit increase can be the difference between a compound that passively crosses lipid bilayers and one that is largely excluded; for procurement decisions in a drug-discovery campaign, this quantifiable lipophilicity boost justifies selecting the 4-OCF₃ analog over the parent alcohol as a building block for CNS-penetrant or intracellular-target leads.
- [1] PubChem. XLogP3 for CID 10775167: 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol. https://pubchem.ncbi.nlm.nih.gov/compound/866207-70-7 (accessed 2026-04-25). View Source
- [2] PubChem. XLogP3 for CID 5315892: Cinnamyl alcohol. https://pubchem.ncbi.nlm.nih.gov/compound/104-54-1 (accessed 2026-04-25). View Source
